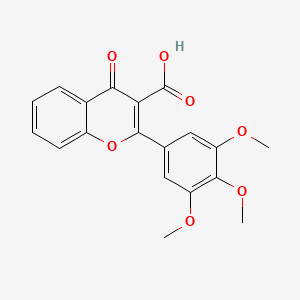
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid
概要
説明
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale .
化学反応の分析
Types of Reactions
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common due to the presence of methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions are ongoing to fully understand its mechanism .
類似化合物との比較
Similar Compounds
4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl-acetic acid: Known for its proteomics research applications.
3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid: Another compound with similar structural features and research applications.
Uniqueness
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid stands out due to its specific benzopyran structure, which imparts unique chemical and biological properties.
特性
CAS番号 |
119563-94-9 |
|---|---|
分子式 |
C19H16O7 |
分子量 |
356.3 g/mol |
IUPAC名 |
4-oxo-2-(3,4,5-trimethoxyphenyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C19H16O7/c1-23-13-8-10(9-14(24-2)18(13)25-3)17-15(19(21)22)16(20)11-6-4-5-7-12(11)26-17/h4-9H,1-3H3,(H,21,22) |
InChIキー |
YCSNHAFEDLDNJW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
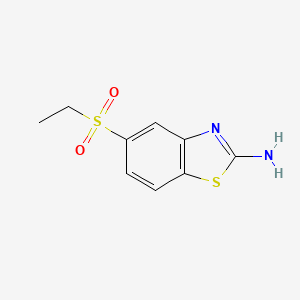
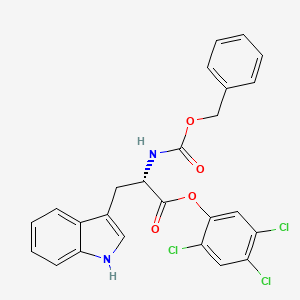
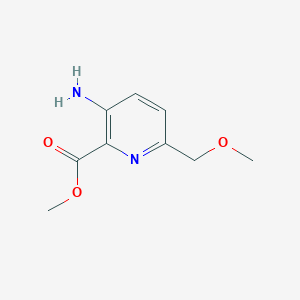

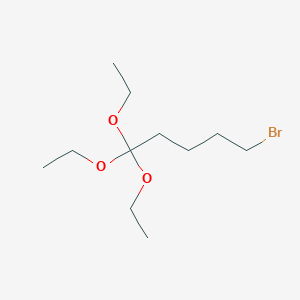
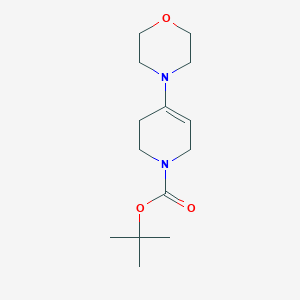
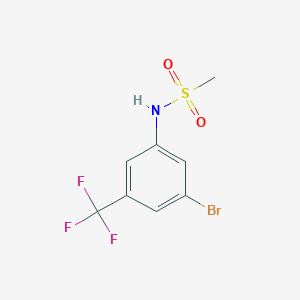


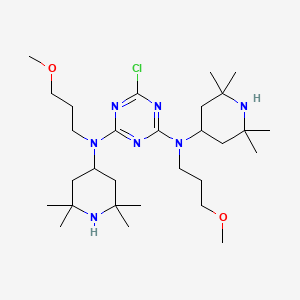
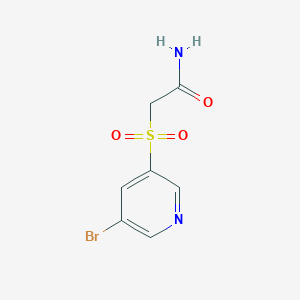
![3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B8661781.png)
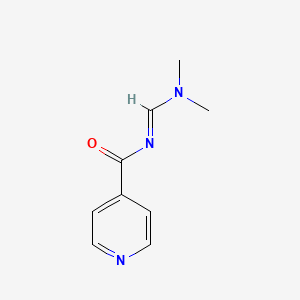
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
